molecular formula C11H11NO2 B8634372 4-(2-Oxobutoxy)benzonitrile

4-(2-Oxobutoxy)benzonitrile

Cat. No. B8634372
M. Wt: 189.21 g/mol
InChI Key: SABMRYJAVVNDTH-UHFFFAOYSA-N
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Patent
US07482375B2

Procedure details

1-Bromo-2-butanone (1.51 g, 10 mmol) was added to a solution of 4-hydroxybenzonitrile (1.19 g, 10 mmol) and caesium carbonate (3.25 g, 10 mmol), in acetone (50 ml). The reaction mixture was then heated at 60° C. for 2 hours. After cooling, it was concentrated under reduced pressure. Water (25 ml) was added and the mixture was extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give crude 4-(2-oxobutoxy)benzonitrile intermediate (1.83 g) (9.6 mmol). Ethyl formate (407 mg, 5.5 mmol) was added to a solution of the crude intermediate (945 mg, 5 mmol) in ethanol (5 ml). The reaction mixture was then cooled to 0° C. and sodium ethoxide (21% wt solution in ethanol, 1.78 ml, 5.5 mmol) was added dropwise over 2 minutes at 0° C. under nitrogen. The reaction mixture was then warmed to room temperature and stirred for 18 hours, after which time 0.5N hydrochloric acid (25 ml) was added and the mixture was extracted with diethyl ether (2×50 ml). The combined organic layers were washed with brine, dried over magnesium sulphate and concentrated under reduced pressure to provide crude 4-(1-formyl-2-oxobutoxy)benzonitrile (820 mg, 3.78 mmol). This intermediate was then dissolved in acetic acid (10 ml), and then hydrazine hydrate (320 mg, 6.4 mmol) was added. The reaction mixture was stirred at room temperature for 2 hours, under nitrogen. It was then concentrated under reduced pressure, and the residue was purified by flash chromatography on silica gel, eluting with ethyl acetate:pentane (30:70 to 40:60, by volume), to provide the title compound (118 mg, 15%) as a solid.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:6])[CH2:4][CH3:5].[OH:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CC(C)=O>[O:6]=[C:3]([CH2:4][CH3:5])[CH2:2][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
BrCC(CC)=O
Name
Quantity
1.19 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
caesium carbonate
Quantity
3.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (25 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(COC1=CC=C(C#N)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.6 mmol
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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